

# A Comprehensive Spectroscopic Guide to 3-(3-Chlorophenyl)propanamide

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## Compound of Interest

Compound Name: 3-(3-Chlorophenyl)propanamide

Cat. No.: B14039491

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This technical guide provides an in-depth analysis of the spectroscopic characteristics of **3-(3-Chlorophenyl)propanamide**. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the unequivocal identification and characterization of this compound. The methodologies and interpretations presented herein are grounded in established scientific principles and field-proven insights to ensure technical accuracy and trustworthiness.

## Introduction

**3-(3-Chlorophenyl)propanamide** is a molecule of interest in medicinal chemistry and materials science. Its structural elucidation through spectroscopic methods is a critical first step in any research and development pipeline. This guide will detail the expected spectroscopic data for this compound and provide the rationale behind the acquisition and interpretation of these data, thereby offering a self-validating framework for its characterization.

## Molecular Structure

Systematic Name: **3-(3-Chlorophenyl)propanamide** Molecular Formula: C<sub>9</sub>H<sub>10</sub>ClNO

Molecular Weight: 183.63 g/mol Structure:

## I. Nuclear Magnetic Resonance (NMR) Spectroscopy

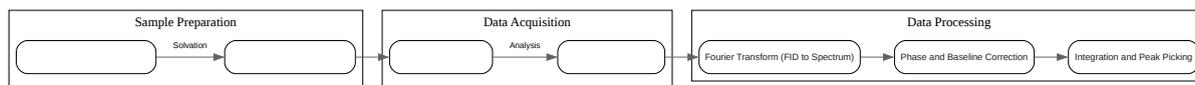
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For **3-(3-Chlorophenyl)propanamide**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide critical connectivity information.

## A. $^1\text{H}$ NMR Spectroscopy

Experimental Protocol:

A sample of approximately 5-10 mg of **3-(3-Chlorophenyl)propanamide** would be dissolved in 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for chemical shift referencing.[1] The spectrum would be acquired on a 400 MHz spectrometer at room temperature.[2]

Workflow for  $^1\text{H}$  NMR Data Acquisition:



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Caption: Workflow for  $^1\text{H}$  NMR data acquisition and processing.

Predicted  $^1\text{H}$  NMR Data:

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.26	m	1H	Ar-H
~7.20	m	2H	Ar-H
~7.08	m	1H	Ar-H
~5.40	br s	2H	-NH <sub>2</sub>
~2.95	t, J $\approx$ 7.6 Hz	2H	-CH <sub>2</sub> -Ar
~2.50	t, J $\approx$ 7.6 Hz	2H	-CH <sub>2</sub> -C(O)

Interpretation:

The aromatic region is expected to show complex multiplets corresponding to the four protons on the substituted benzene ring. The broad singlet for the -NH<sub>2</sub> protons is due to quadrupole broadening and exchange with trace amounts of water. The two methylene groups (-CH<sub>2</sub>-) will appear as triplets due to coupling with each other, as described by the n+1 rule.[3]

## B. <sup>13</sup>C NMR Spectroscopy

Experimental Protocol:

The same sample prepared for <sup>1</sup>H NMR can be used for <sup>13</sup>C NMR. A proton-decoupled pulse sequence would be employed on the 400 MHz spectrometer to obtain a spectrum with singlets for each unique carbon atom.[2]

Predicted <sup>13</sup>C NMR Data:

Chemical Shift ( $\delta$ , ppm)	Assignment
~175	C=O
~142	Ar-C (C-Cl)
~134	Ar-C
~130	Ar-CH
~128	Ar-CH
~127	Ar-CH
~126	Ar-CH
~38	-CH <sub>2</sub> -C(O)
~31	-CH <sub>2</sub> -Ar

Interpretation:

The carbonyl carbon of the amide is expected to be the most downfield signal.<sup>[2]</sup> The aromatic carbons will appear in the typical range of 120-145 ppm, with the carbon attached to the chlorine atom being deshielded. The two aliphatic methylene carbons will be found upfield.

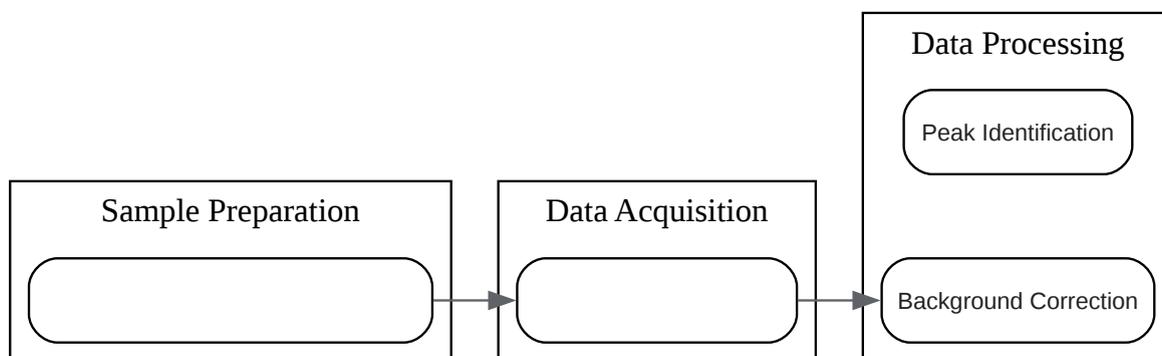
## II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol:

A small amount of the solid sample would be analyzed using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400 cm<sup>-1</sup>.

Workflow for FT-IR Data Acquisition:



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Caption: Workflow for FT-IR data acquisition and processing.

Predicted IR Data:

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3350-3180	Strong, broad	N-H stretching (amide)
3060	Medium	C-H stretching (aromatic)
2950-2850	Medium	C-H stretching (aliphatic)
1660	Strong	C=O stretching (amide I band)
1600	Medium	N-H bending (amide II band)
1475	Medium	C=C stretching (aromatic)
780	Strong	C-Cl stretching

Interpretation:

The characteristic "twin peaks" of a primary amide's N-H stretching are expected in the region of 3350-3180 cm<sup>-1</sup>.<sup>[4]</sup> A strong absorption for the carbonyl group (Amide I band) should be observed around 1660 cm<sup>-1</sup>.<sup>[4]</sup> The N-H bend (Amide II band) will likely appear near 1600 cm<sup>-1</sup>. Aromatic C-H and C=C stretching vibrations, as well as aliphatic C-H stretches, will also be present. The C-Cl stretch typically appears in the fingerprint region.

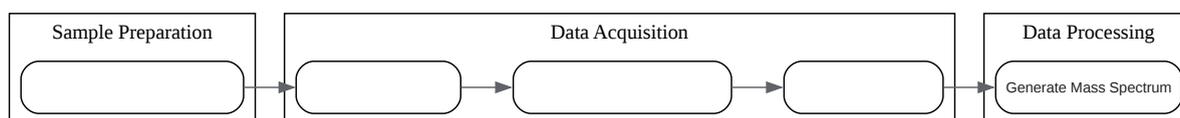
### III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol:

The mass spectrum would be obtained using an electron ionization (EI) mass spectrometer. A dilute solution of the compound in a volatile solvent like methanol would be introduced into the ion source.[1]

Workflow for EI-MS Data Acquisition:



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Caption: Workflow for EI-MS data acquisition and processing.

Predicted Mass Spectrum:

m/z	Relative Intensity	Assignment
183/185	High	[M] <sup>+</sup> (Molecular ion)
125/127	High	[Cl-C <sub>6</sub> H <sub>4</sub> -CH <sub>2</sub> ] <sup>+</sup>
91	Medium	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
72	High	[CH <sub>2</sub> =C(O)NH <sub>2</sub> ] <sup>+</sup>
44	High	[C(O)NH <sub>2</sub> ] <sup>+</sup>

Interpretation:

The molecular ion peak  $[M]^+$  should be observed at  $m/z$  183, with a characteristic  $M+2$  peak at  $m/z$  185 with approximately one-third the intensity, which is indicative of the presence of a chlorine atom.[5] Common fragmentation patterns would include cleavage of the bond between the methylene groups, leading to the formation of the chlorobenzyl cation at  $m/z$  125/127. The base peak is likely to be the fragment at  $m/z$  72, resulting from a McLafferty rearrangement, or the acylium ion fragment at  $m/z$  44.[5]

## Conclusion

The comprehensive spectroscopic data presented in this guide, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS, provide a robust framework for the characterization of **3-(3-Chlorophenyl)propanamide**. The detailed experimental protocols and interpretative insights offer a self-validating system for researchers. By following these guidelines, scientists can confidently identify and verify the structure of this compound, ensuring the integrity of their subsequent research and development activities.

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